1-Bromocyclopentane-1-carbonyl chloride

Description

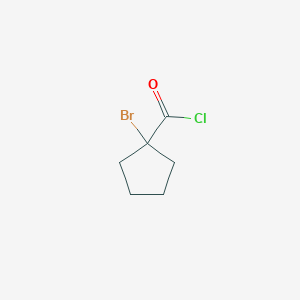

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclopentane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClO/c7-6(5(8)9)3-1-2-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUSSDLMLYFONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromocyclopentane 1 Carbonyl Chloride

Precursor Chemistry and Conversions

The most direct precursor to 1-bromocyclopentane-1-carbonyl chloride is 1-bromocyclopentane-1-carboxylic acid. The conversion of this carboxylic acid to the corresponding acyl chloride is a critical step, typically achieved through the use of specific halogenating agents.

Derivatization from 1-Bromocyclopentane-1-carboxylic Acid

The transformation of 1-bromocyclopentane-1-carboxylic acid to its acyl chloride derivative is a standard procedure in organic chemistry, primarily accomplished by reacting the carboxylic acid with a chlorinating agent. The most commonly employed reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). reddit.comlibretexts.org

The reaction with thionyl chloride is efficient, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification of the desired acyl chloride. chemicalbook.comshirazu.ac.ir The mechanism involves the initial formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group, followed by nucleophilic attack by the chloride ion. reddit.comwikipedia.org

Alternatively, oxalyl chloride is another effective reagent that often provides cleaner reactions and milder conditions. organic-chemistry.org The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous, facilitating their removal from the reaction mixture. organic-chemistry.org

| Reagent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Often used neat or in an inert solvent like dichloromethane (B109758) (DCM) or toluene, typically with heating. chemicalbook.com | Readily available and inexpensive. Gaseous byproducts (SO₂, HCl) are easily removed. chemicalbook.com | Can lead to side reactions and charring with sensitive substrates. The byproduct HCl is corrosive. |

| **Oxalyl Chloride ((COCl)₂) ** | Typically performed in an inert solvent such as DCM at or below room temperature, often with a catalytic amount of DMF. organic-chemistry.org | Milder reaction conditions, often leading to cleaner products and higher yields. Gaseous byproducts (CO₂, CO, HCl) are easily removed. organic-chemistry.org | More expensive than thionyl chloride. The reaction can be vigorous if not controlled properly. |

Halogenation Strategies for Cyclopentane (B165970) Carboxylic Acid Derivatives

The synthesis of the precursor, 1-bromocyclopentane-1-carboxylic acid, itself involves specific halogenation strategies. A key method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinski (HVZ) reaction. guidechem.combiosynth.comnih.gov This reaction is particularly relevant for the synthesis of α-halo acids.

The HVZ reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. guidechem.comresearchgate.net The mechanism proceeds through the in-situ formation of an acyl bromide, which readily enolizes. This enol then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. nih.govnih.gov

For the synthesis of 1-bromocyclopentane-1-carboxylic acid, cyclopentanecarboxylic acid would be the starting material. The reaction would proceed as follows:

Formation of Acyl Bromide: Cyclopentanecarboxylic acid reacts with PBr₃ to form cyclopentanecarbonyl bromide.

Enolization: The acyl bromide tautomerizes to its enol form.

α-Bromination: The enol reacts with bromine to introduce a bromine atom at the α-position.

Hydrolysis: The resulting 1-bromocyclopentane-1-carbonyl bromide is then hydrolyzed to yield 1-bromocyclopentane-1-carboxylic acid.

Advanced Synthetic Approaches and Process Optimization

Beyond the fundamental synthetic routes, advanced methodologies focus on controlling stereochemistry and adhering to the principles of green chemistry to enhance the efficiency and environmental friendliness of the synthesis.

Stereoselective Synthesis Considerations

The carbon atom to which both the bromine and the carbonyl chloride are attached in this compound is a stereocenter if the cyclopentane ring is appropriately substituted. However, in the parent compound, this carbon is prochiral. The introduction of the bromine atom at the α-position of a chiral carboxylic acid derivative could lead to the formation of diastereomers.

Achieving stereoselectivity in the synthesis of α-bromo carbonyl compounds can be challenging. However, recent advancements in catalysis have provided methods for the enantioselective α-halogenation of carbonyl compounds. The use of chiral catalysts, such as certain cinchona alkaloid derivatives or isothiourea catalysts, can facilitate the formation of one enantiomer in excess. nih.govrsc.org These catalysts can form chiral enolates or other reactive intermediates that then react with an electrophilic halogen source in a stereocontrolled manner. While specific examples for this compound are not extensively documented, the general principles of asymmetric catalysis could be applied to its synthesis or the synthesis of its chiral derivatives. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.

Atom Economy: The choice of reagents can significantly impact the atom economy of a reaction. Comparing thionyl chloride and oxalyl chloride for the conversion of the carboxylic acid to the acyl chloride, both have the advantage of producing gaseous byproducts that are easily removed. However, a detailed analysis of the atom economy would consider the molecular weight of all reactants and the desired product.

Use of Greener Solvents: Traditional syntheses of acyl chlorides often employ chlorinated solvents like dichloromethane. Green chemistry encourages the use of more environmentally benign solvents. Recent research has explored the use of bio-based solvents like Cyrene™ as alternatives to traditional dipolar aprotic solvents for reactions involving acid chlorides.

Catalytic Methods: The development of catalytic methods for the conversion of carboxylic acids to acyl chlorides is an active area of research. While stoichiometric reagents like thionyl chloride are common, catalytic approaches would reduce waste. For the bromination step, catalytic amounts of PBr₃ are used in the HVZ reaction, which aligns with the principle of catalysis.

Waste Reduction: The gaseous byproducts of the chlorination step (SO₂, HCl, CO, CO₂) should be appropriately scrubbed to prevent their release into the atmosphere. The choice of a method that minimizes the formation of hazardous byproducts is a key green chemistry consideration. For instance, while the reaction with oxalyl chloride and catalytic DMF is efficient, it's important to be aware that under certain conditions, the decomposition of DMF can lead to the formation of the potent carcinogen dimethylcarbamoyl chloride. wikipedia.org

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 1 Bromocyclopentane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl carbon in 1-Bromocyclopentane-1-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack. These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. libretexts.orglibretexts.org

Reaction Pathways with Oxygen-Centered Nucleophiles (e.g., Alcohols, Water)

When treated with oxygen-centered nucleophiles, this compound undergoes rapid acyl substitution.

Reaction with Water (Hydrolysis): The reaction with water leads to the formation of 1-bromocyclopentane-1-carboxylic acid. The process involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of a chloride ion and subsequent deprotonation to yield the carboxylic acid and hydrochloric acid. libretexts.org

Reaction with Alcohols (Alcoholysis): Alcohols react readily with this compound, typically at room temperature, to produce the corresponding esters. docbrown.info For instance, the reaction with ethanol (B145695) yields ethyl 1-bromocyclopentane-1-carboxylate. The mechanism is analogous to hydrolysis, involving nucleophilic attack by the alcohol's oxygen atom. libretexts.orgchemguide.co.uk This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride byproduct. oxfordsciencetrove.com

The general mechanism for these reactions is a two-step addition-elimination process. chemguide.co.uk

Addition: The nucleophilic oxygen atom (from water or an alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. A final deprotonation step yields the final product. libretexts.org

Reaction Pathways with Nitrogen-Centered Nucleophiles (e.g., Amines)

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react vigorously with this compound to form amides. chemguide.co.uk

Reaction with Primary Amines: A primary amine, such as ethylamine, reacts to form an N-substituted amide (e.g., N-ethyl-1-bromocyclopentane-1-carboxamide). The reaction is rapid and exothermic. libretexts.org

The mechanism is similar to that with oxygen nucleophiles, involving a nucleophilic attack by the lone pair of electrons on the nitrogen atom onto the carbonyl carbon. libretexts.org A key difference is that two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride formed, producing an ammonium (B1175870) salt. mnstate.edu

| Nucleophile | Product Class | Specific Example Product |

| Water | Carboxylic Acid | 1-bromocyclopentane-1-carboxylic acid |

| Ethanol | Ester | Ethyl 1-bromocyclopentane-1-carboxylate |

| Ethylamine | N-Substituted Amide | N-ethyl-1-bromocyclopentane-1-carboxamide |

Reactions with Carbon-Centered Nucleophiles

Reactions with carbon-centered nucleophiles, particularly organometallic reagents, provide effective routes for carbon-carbon bond formation.

The choice of organometallic reagent dictates the final product due to differences in reactivity.

Grignard Reagents: These reagents (R-MgX) are highly reactive carbon nucleophiles. They react with acyl chlorides in a two-fold addition process. The first equivalent adds to the acyl chloride to form a ketone. This ketone is more reactive than the initial acyl chloride and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.com Subsequent acidic workup yields a tertiary alcohol. masterorganicchemistry.com For example, reacting this compound with two equivalents of methylmagnesium bromide would produce 2-(1-bromocyclopentyl)propan-2-ol after workup.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are softer and less reactive nucleophiles than Grignard reagents. chemistrysteps.com This lower reactivity allows them to add only once to the highly reactive acyl chloride, forming a ketone. The resulting ketone is significantly less reactive than the acyl chloride and does not react further with the organocuprate. masterorganicchemistry.com This provides a selective method for synthesizing ketones. The reaction of this compound with lithium dimethylcuprate would yield 1-(1-bromocyclopentyl)ethan-1-one.

This mechanistic divergence is summarized below:

| Reagent | Reactivity | Intermediate | Final Product |

| Grignard (R-MgX) | High | Ketone (highly reactive) | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | Moderate | Ketone (stable to reagent) | Ketone |

While the Reformatsky reaction classically involves α-halo esters, its principles are relevant to the reactivity of the carbon-bromine bond adjacent to a carbonyl system, as found in derivatives of this compound. The reaction involves the formation of an organozinc reagent, which is less reactive than Grignard reagents and does not typically add to ester groups. wikipedia.org

Research has specifically demonstrated the Reformatsky reaction using methyl 1-bromocyclopentane-1-carboxylate, an ester derivative of the title compound. researchgate.netresearchgate.net In this reaction, zinc metal undergoes oxidative insertion into the carbon-bromine bond to form a zinc enolate, also known as a Reformatsky reagent. byjus.com This enolate is a stable organozinc compound that can then react as a nucleophile with various electrophiles, such as aldehydes, ketones, or imines, to form β-hydroxy esters or related structures. wikipedia.orgbeilstein-journals.org For example, the reaction of the Reformatsky reagent from methyl 1-bromocyclopentane-1-carboxylate with 3-aryl-2-cyanoprop-2-enamides results in the formation of complex spirocyclic compounds. researchgate.net

Reactivity of the Tertiary Bromine Substituent

The tertiary bromine atom on the α-carbon of this compound is a good leaving group. Its reactivity is influenced by the adjacent, strongly electron-withdrawing carbonyl group. While this group would destabilize a potential carbocation at the α-position, making SN1-type reactions less favorable, the C-Br bond can be targeted by other reagents.

As demonstrated in the Reformatsky reaction with the corresponding ester, the carbon-bromine bond is susceptible to oxidative addition by metals like zinc to form organometallic intermediates. byjus.com It is also plausible that under appropriate conditions, the bromine could be displaced via an SN2 mechanism, although this is generally sterically hindered at a tertiary center. Furthermore, treatment with a strong, non-nucleophilic base could potentially lead to an elimination (E2) reaction, forming cyclopent-1-ene-1-carbonyl chloride, though this pathway may be competitive with reactions at the acyl chloride moiety. The formation of a Grignard reagent by reacting bromocyclopentane (B41573) with magnesium is a known process, but attempting this with this compound would be complicated by the presence of the highly electrophilic acyl chloride group, which would react with any Grignard reagent formed. chemicalbook.com

Radical Reactions and Mechanistic Studies

The presence of a relatively weak carbon-bromine bond and a carbonyl group makes this compound a substrate for various radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com The initiation phase involves the creation of a radical species, often through homolytic cleavage induced by heat or light. lumenlearning.commasterorganicchemistry.com

Alkyl Radical Generation and Intermediates

The generation of an alkyl radical from this compound can be initiated by the homolytic cleavage of the C-Br bond. This bond is susceptible to cleavage due to the stability of the resulting tertiary radical. The process can be triggered by thermal or photochemical means. lumenlearning.com Once formed, the primary radical intermediate is the 1-(chloroformyl)cyclopentyl radical.

This carbon-centered radical is a key intermediate that can participate in subsequent propagation steps. beilstein-journals.org Propagation often involves the radical abstracting an atom from another molecule or adding across a double bond, thereby creating a new radical and continuing the chain reaction. lumenlearning.comlibretexts.org For instance, the generated alkyl radical can react with a stable molecule to form a new, more stable product and another radical, which continues the chain. beilstein-journals.org

The stability of radical intermediates is a crucial factor in determining reaction pathways. Tertiary radicals, such as the one derived from this compound, are more stable than secondary or primary radicals, making their formation more favorable.

Photochemical Activation and Electron Transfer Processes

Photochemical activation provides a mild and efficient route for initiating radical reactions. beilstein-journals.org In the context of this compound, irradiation with ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, generating the 1-(chloroformyl)cyclopentyl radical. masterorganicchemistry.com This method avoids the need for high temperatures, which might cause unwanted side reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. beilstein-journals.org This process involves a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) with the substrate. For an alkyl halide, the photocatalyst can be excited and then transfer an electron to the substrate, leading to the cleavage of the carbon-halogen bond and the formation of an alkyl radical. This approach offers a green and sustainable alternative to traditional methods of radical generation. beilstein-journals.org

Elimination Reactions (E1 and E2 Pathways) and Competing Substitution

Elimination reactions of alkyl halides, such as this compound, can proceed through either E1 (unimolecular) or E2 (bimolecular) pathways. libretexts.org The specific pathway is influenced by factors including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature. libretexts.orgmasterorganicchemistry.com

The E1 pathway is a two-step mechanism that begins with the slow, rate-determining step of the leaving group departing to form a carbocation intermediate. libretexts.orgsaskoer.ca A weak base then removes a proton from an adjacent carbon to form a double bond. khanacademy.org Given that this compound is a tertiary alkyl halide, it is capable of forming a relatively stable tertiary carbocation, making the E1 pathway plausible, particularly with a weak base and in a polar protic solvent that can stabilize the carbocation intermediate. libretexts.orglibretexts.org

The E2 pathway is a one-step, concerted mechanism where a strong base removes a proton, and the leaving group departs simultaneously. dalalinstitute.com This mechanism is favored by strong, non-nucleophilic bases and is sensitive to stereochemistry, typically requiring an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.comstackexchange.com

Competition with substitution reactions (SN1 and SN2) is a significant consideration. dalalinstitute.com E1 reactions often compete with SN1 reactions because they share the same initial carbocation-forming step. libretexts.org The reaction of the carbocation with a nucleophile leads to substitution, while elimination of a proton leads to an alkene. libretexts.org Similarly, E2 reactions compete with SN2 reactions, especially when a strong base that is also a good nucleophile is used. dalalinstitute.comkhanacademy.org For a tertiary substrate like this compound, SN2 reactions are sterically hindered, making SN1 and E1 the more likely competing pathways in the presence of a weak base/nucleophile. High temperatures generally favor elimination over substitution. masterorganicchemistry.com

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Substrate Structure | Favored for tertiary > secondary alkyl halides due to carbocation stability. libretexts.org | Can occur with primary, secondary, or tertiary alkyl halides. dalalinstitute.com |

| Base Strength | Requires only a weak base. khanacademy.org | Favored by a high concentration of a strong base. masterorganicchemistry.com |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water) that stabilize the carbocation. libretexts.org | Solvent polarity is less critical but can influence the rate. Aprotic solvents are often used. khanacademy.org |

| Rate Law | Unimolecular: rate = k[Substrate]. masterorganicchemistry.com | Bimolecular: rate = k[Substrate][Base]. dalalinstitute.com |

| Mechanism | Two steps, involves a carbocation intermediate. saskoer.ca | One step, concerted reaction. dalalinstitute.com |

Carbonylation Reactions of Alkyl Halides

Carbonylation reactions involve the introduction of a carbonyl (CO) group into an organic molecule. numberanalytics.com While this compound already possesses a carbonyl group in the form of an acyl chloride, its derived alkyl radical can participate in further carbonylation processes.

If the 1-(chloroformyl)cyclopentyl radical is generated, it can be trapped by carbon monoxide to form a new acyl radical. This subsequent acyl radical can then undergo further reactions, such as reacting with another molecule to form a ketone or other carbonyl-containing compounds. nih.gov These reactions are often mediated by transition metals and represent a powerful method for building molecular complexity. nih.gov The process effectively allows for the insertion of a CO molecule, extending the carbon chain and introducing a versatile functional group. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The C-Br bond in this compound can be activated by transition metal catalysts, such as those based on palladium, nickel, or copper, to participate in these transformations. researchgate.net

The general catalytic cycle for a cross-coupling reaction, such as a Suzuki or Sonogashira reaction, typically involves three key steps:

Oxidative Addition : The low-valent transition metal catalyst inserts into the carbon-halogen bond (C-Br) of the substrate.

Transmetalation : A second organic fragment, typically in the form of an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), is transferred to the initial metal complex.

Reductive Elimination : The two coupled organic fragments are expelled from the metal center, forming the new C-C bond and regenerating the active catalyst. researchgate.net

Borylation and Other C-X Bond Functionalizations

Borylation is a specific type of cross-coupling reaction that introduces a boryl group onto an organic scaffold. Organoboron compounds are exceptionally useful synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions. researchgate.net While direct borylation of a tertiary alkyl halide can be challenging, specific catalytic systems have been developed for such transformations. The C-Br bond of this compound could potentially be converted to a C-B bond using appropriate boron-containing reagents (like bis(pinacolato)diboron) and a suitable transition metal catalyst.

This functionalization transforms the electrophilic alkyl halide into a nucleophilic organoboron reagent, reversing its chemical reactivity (umpolung) and opening up new avenues for subsequent bond formation.

Palladium-Catalyzed Transformations

The presence of both an acyl chloride and an alkyl bromide moiety suggests that this compound could be a versatile substrate in palladium-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not prevalent in the literature, the reactivity of similar α-bromo carbonyl compounds provides a strong basis for predicting its behavior.

Palladium-catalyzed cross-coupling reactions have become essential tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For compounds like this compound, two primary sites exist for palladium catalysis: the C-Br bond of the alkyl bromide and the C-Cl bond of the acyl chloride.

Stille Coupling: One potential transformation is the Stille coupling, which typically involves the reaction of an organostannane with an organic halide. Research has shown that secondary α-bromo carbonyl compounds can be effectively coupled with alkynylstannanes using a palladium catalyst with an appropriate ligand, such as XPhos. nih.gov This suggests that this compound could undergo a similar reaction at the C-Br bond to introduce an alkynyl group at the α-position to the carbonyl. The acyl chloride group is expected to be less reactive towards the palladium(0) catalyst under these conditions, allowing for selective functionalization of the alkyl bromide. A chemoselective cross-coupling of acyl chlorides with organostannanes has also been demonstrated to be a viable route for ketone synthesis, indicating that the reaction conditions can be tuned to favor one site over the other. organic-chemistry.org

α-Arylation: Another important palladium-catalyzed reaction is the α-arylation of carbonyl compounds. While this reaction is often performed on enolizable ketones, esters, and amides, there are methods for the α-arylation of carbonyl compounds using zinc enolates derived from α-bromo esters and amides. nih.gov This suggests a potential pathway where this compound could first be converted to an ester or amide, followed by reaction with an aryl halide in the presence of a palladium catalyst to form an α-aryl cyclopentane (B165970) derivative. Direct α-arylation of the acyl chloride itself is less common but conceivable under specific catalytic conditions.

The following table illustrates the potential outcomes of palladium-catalyzed cross-coupling reactions with this compound based on findings for analogous compounds.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Expected Product | Anticipated Yield Range (%) |

| Stille Coupling | Tributyl(phenylethynyl)stannane | Pd(dba)₂ / XPhos | 1-(Phenylethynyl)cyclopentane-1-carbonyl chloride | 60-80 |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | 1-Phenylcyclopentane-1-carbonyl chloride | 55-75 |

| Carbonylative Coupling | Carbon Monoxide, Methanol | PdCl₂(PPh₃)₂ | Methyl 1-(methoxycarbonyl)cyclopentane-1-carboxylate | 50-70 |

This table is illustrative and based on typical yields for similar palladium-catalyzed reactions.

Interplay Between Acyl Chloride and Alkyl Bromide Reactivity

The chemoselectivity of reactions involving this compound is dictated by the relative reactivity of the acyl chloride and the tertiary alkyl bromide.

Acyl chlorides are generally considered highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. chemistrysteps.com Their reactions, such as hydrolysis, esterification, and amidation, are typically rapid and often occur under mild conditions. chemistrysteps.com

Tertiary alkyl halides, while reactive in certain contexts (e.g., SN1 reactions), can be more challenging substrates for palladium-catalyzed cross-coupling reactions compared to aryl or vinyl halides. rsc.org However, significant progress has been made in developing catalytic systems for the cross-coupling of alkyl halides. rsc.org

In a competitive scenario, the reaction pathway will depend on the reagents and conditions employed:

Nucleophilic Attack: With common nucleophiles (water, alcohols, amines), the reaction is highly likely to occur at the more electrophilic acyl chloride carbon, leading to the corresponding carboxylic acid, ester, or amide, leaving the C-Br bond intact.

Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions, the outcome is less straightforward. The oxidative addition of palladium(0) can potentially occur at either the C-Cl or the C-Br bond. Generally, the C-Br bond is more reactive towards oxidative addition than a C-Cl bond in an acyl chloride under many catalytic conditions. However, specialized palladium catalysts have been developed for the chemoselective coupling of acyl chlorides. organic-chemistry.org Therefore, the choice of catalyst, ligand, and reaction conditions would be crucial in directing the reaction to one site over the other. It is plausible that conditions could be found to selectively react at the C-Br bond while preserving the acyl chloride, or vice versa.

Intramolecular Reactions and Cyclization Pathways

The close proximity of the acyl chloride and alkyl bromide functionalities in this compound opens up possibilities for intramolecular reactions and the formation of cyclic structures.

One potential intramolecular pathway could involve a reaction where the molecule acts as both an electrophile and a nucleophile precursor. For instance, conversion of the acyl chloride to a less reactive ester or amide, followed by the formation of an organometallic species at the C-Br position (e.g., via a Grignard or organozinc reagent), could lead to an intramolecular cyclization.

In the context of palladium catalysis, an intramolecular Heck-type reaction could be envisioned if a suitable unsaturated moiety were present in the molecule. More relevant to the current structure would be intramolecular C-H activation. If the cyclopentyl ring were to bear an appropriately positioned C-H bond, a palladium-catalyzed intramolecular C-H functionalization could lead to the formation of a bicyclic system. While challenging, such reactions are a frontier in organic synthesis.

Another intriguing possibility is an intramolecular Schmidt reaction. Although not a palladium-catalyzed process, studies on the intramolecular Schmidt reaction of acyl chlorides with tethered alkyl azides have shown that it can be a powerful tool for constructing nitrogen-containing bicyclic systems. rsc.org By analogy, if the bromine in this compound were replaced by an azide (B81097) group, a subsequent intramolecular reaction with the acyl chloride could potentially lead to a bicyclic lactam.

The following table outlines some hypothetical intramolecular cyclization pathways for derivatives of this compound.

| Starting Material Derivative | Reaction Type | Potential Product |

| 1-Azidocyclopentane-1-carbonyl chloride | Intramolecular Schmidt Reaction | Bicyclic Lactam |

| 1-Bromocyclopentane-1-carboxylic acid (after hydrolysis) | Intramolecular Esterification (with a diol) | Spirocyclic Diester |

| Ester derivative with a tethered alkene | Intramolecular Heck Reaction | Fused or Spirocyclic Ketone |

This table presents hypothetical cyclization pathways based on known reactions of the functional groups.

Applications of 1 Bromocyclopentane 1 Carbonyl Chloride in Advanced Organic Synthesis

Utility as a Building Block for Spirocyclic Compounds

One of the most significant applications of 1-bromocyclopentane-1-carbonyl chloride is as a precursor for the synthesis of spirocyclic compounds, which are core structures in numerous natural products and pharmacologically active molecules. frontiersin.org The direct use of the acyl chloride is less common in this context; instead, it is typically converted into its corresponding ester, such as methyl 1-bromocyclopentane-1-carboxylate, through a simple reaction with an alcohol. This α-bromo ester is an ideal substrate for the Reformatsky reaction. quora.comlibretexts.orgpearson.compsiberg.com

The Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by treating the α-bromo ester with zinc metal. libretexts.org This enolate is a "soft" nucleophile that can add to various carbonyl electrophiles. When a cyclic ketone or a related acceptor is used as the electrophile, the reaction culminates in the formation of a spirocyclic structure where the cyclopentane (B165970) ring is joined to the other ring system through a single, shared quaternary carbon atom.

A notable example is the reaction of methyl 1-bromocyclopentanecarboxylate with activated cyclic carbonyl compounds like 2-arylmethylideneindan-1,3-diones. In the presence of zinc, the organozinc intermediate adds to the exocyclic double bond of the indandione derivative, which, after subsequent intramolecular cyclization and rearrangement, yields complex spiro[cyclopentane-indeno[1,2-b]pyran] derivatives. researchgate.net This strategy provides a powerful method for assembling densely functionalized spirocyclic systems that would be challenging to construct using other methods. researchgate.netresearchgate.net

| α-Bromo Ester Precursor | Cyclic Electrophile | Key Reagent | Resulting Spirocyclic Core | Reference |

|---|---|---|---|---|

| Methyl 1-bromocyclopentanecarboxylate | 2-Arylmethylideneindan-1,3-dione | Zinc (Zn) | Spiro[cyclopentane-1,3'-indeno[1,2-b]pyran] | researchgate.net |

| Methyl 1-bromocyclopentanecarboxylate | Substituted Chalcone | Zinc (Zn) | 7-Oxaspiro[4.5]dec-8-en-6-one | researchgate.net |

| Methyl 1-bromocyclopentanecarboxylate | 2-Arylmethylidene-2,3-dihydro-1H-inden-1-one | Zinc (Zn) | Spiro[cyclopentane-1,3'-indeno[1,2-b]pyran]-2'-one | researchgate.net |

Precursor for Functionalized Cyclopentane Frameworks

The structure of this compound allows it to serve as a versatile scaffold for introducing a variety of functional groups onto a cyclopentane ring, centered around a quaternary carbon. The two reactive sites can be addressed with different reagents to build molecular complexity.

The α-bromo position is susceptible to nucleophilic substitution (SN2) reactions. youtube.com α-Bromo carboxylic acids and their derivatives are known to be highly reactive towards SN2 displacement because the adjacent carbonyl group stabilizes the transition state. libretexts.org To achieve selective substitution at the bromine-bearing carbon, the more reactive acyl chloride is often first converted to a more stable ester or amide. Subsequently, treatment with a range of nucleophiles can displace the bromide, leading to a diverse array of α-substituted cyclopentanecarboxylates.

For example, reaction with sodium azide (B81097) would yield an α-azido ester, a precursor to α-amino acids. Using ammonia (B1221849) would directly furnish the α-amino ester, while reaction with aqueous base followed by acidification would produce the α-hydroxy acid derivative. libretexts.org This pathway provides access to cyclopentane cores with synthetically useful functionalities directly attached to a quaternary center.

| Starting Material Derivative | Nucleophile | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Methyl 1-bromocyclopentanecarboxylate | NaN3 | α-Azide | Precursor to α-amino acids | libretexts.org |

| Methyl 1-bromocyclopentanecarboxylate | NH3 | α-Amine | Direct synthesis of α-amino acid esters | libretexts.org |

| 1-Bromocyclopentanecarboxylic acid | OH- (aq. base) | α-Hydroxy | Synthesis of α-hydroxy acids | libretexts.org |

| Methyl 1-bromocyclopentanecarboxylate | KCN | α-Cyano | Versatile handle for further transformations | youtube.com |

Role in the Elaboration of Heterocyclic Systems

The bifunctional nature of this compound is particularly advantageous for the construction of heterocyclic systems. The acyl chloride provides an electrophilic handle for reaction with a nucleophile, while the α-bromide offers a site for a subsequent intramolecular cyclization.

This strategy is effective in reactions with binucleophiles, which contain two nucleophilic centers. For instance, reaction with hydrazine (B178648) (H₂N-NH₂) can lead to the formation of a five-membered pyrazolidinone ring. The initial step would involve the acylation of one nitrogen atom of hydrazine by the acyl chloride to form an acyl hydrazide intermediate. The second nitrogen atom of this intermediate can then displace the intramolecular bromide via an SN2 reaction, closing the ring to form a spiro-fused pyrazolidinone system. This approach provides a direct route to novel heterocyclic scaffolds containing an embedded cyclopentane moiety. researchgate.net

Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) could yield oxazolidinone derivatives, and reaction with substituted hydrazines could be used to generate a library of N-substituted pyrazolidinones. researchgate.net

Development of Novel Synthetic Reagents and Methodologies

This compound can be employed to generate highly reactive intermediates, forming the basis of novel synthetic methodologies. A key transformation is its conversion into a ketene. Treatment of the α-bromo acyl chloride with a sterically hindered, non-nucleophilic base, such as triethylamine, can induce an elimination reaction (dehydrohalogenation) to form cyclopentyl(bromo)ketene. wikipedia.orgwikipedia.orgnih.gov

Ketenes are exceptionally reactive species and are typically generated in situ to be trapped by other reagents. wikipedia.orgbaranlab.org The cyclopentyl(bromo)ketene intermediate is a powerful dienophile and can undergo [2+2] cycloaddition reactions with a variety of partners. For example, reaction with an imine would yield a β-lactam (an azetidin-2-one), a core structure in many important antibiotics. Reaction with an aldehyde or ketone would produce a β-lactone (an oxetan-2-one), another valuable synthetic intermediate. thieme-connect.de This methodology, starting from this compound, thus opens a pathway to complex cycloadducts that are otherwise difficult to access.

Incorporation into Target-Oriented and Diversity-Oriented Synthesis Strategies

The structural features of this compound make it an excellent building block for both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). nih.gov

In Diversity-Oriented Synthesis (DOS) , the goal is to rapidly generate a library of structurally diverse small molecules for biological screening. pnas.orgcam.ac.uk The two orthogonal reactive sites in this compound allow for a divergent synthetic strategy. The central cyclopentane ring acts as a rigid scaffold. The acyl chloride can be reacted with a library of nucleophiles (e.g., various amines or alcohols), while the bromide can be independently reacted with another set of reagents (e.g., in substitution or elimination reactions). This "build/couple/pair" approach allows for the rapid assembly of a large and diverse collection of molecules from a single, common starting material. nih.gov

In Target-Oriented Synthesis (TOS) , the focus is on the efficient synthesis of a single, complex target molecule, often a natural product. The spiro[cyclopentane-1,3'-indoline] framework, for instance, is a recurring motif in many bioactive alkaloids. frontiersin.org In a retrosynthetic analysis of such a target, this compound (or its ester derivative) emerges as an attractive starting material. A synthetic strategy could leverage the Reformatsky reaction described in section 4.1 to stereoselectively construct the key spirocyclic junction, demonstrating the compound's value in the logical and efficient assembly of complex natural product architectures.

Computational and Theoretical Studies on 1 Bromocyclopentane 1 Carbonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of molecules. For 1-bromocyclopentane-1-carbonyl chloride, these calculations can provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density.

The presence of highly electronegative bromine and chlorine atoms, in addition to the carbonyl oxygen, significantly influences the electronic landscape of the molecule. DFT calculations would likely reveal a significant polarization of the C-Br, C-Cl, and C=O bonds, leading to a substantial dipole moment. The carbonyl carbon is rendered highly electrophilic due to the inductive electron withdrawal by the oxygen, chlorine, and bromine atoms.

Molecular orbital analysis, a standard output of quantum chemical calculations, would illustrate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The LUMO is expected to be centered on the carbonyl carbon, specifically on the π* orbital of the C=O bond, indicating that this is the primary site for nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the lone pair electrons of the bromine, chlorine, and oxygen atoms. The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity and spectral properties.

Table 1: Calculated Electronic Properties of this compound and Related Compounds Hypothetical data based on typical computational outputs for similar structures.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| This compound | B3LYP/6-31G | -10.85 | -1.25 | 9.60 | 3.45 |

| Cyclopentanecarbonyl chloride | B3LYP/6-31G | -10.50 | -0.95 | 9.55 | 3.10 |

| Acetyl Chloride | B3LYP/6-31G* | -11.02 | -0.88 | 10.14 | 2.72 |

Mechanistic Modeling of Reaction Pathways and Transition States

The primary reaction pathway for this compound is expected to be nucleophilic acyl substitution. libretexts.orglibretexts.org Computational modeling can be employed to map out the potential energy surface for such reactions, identifying the transition states and any intermediates. wikipedia.org

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com In the case of this compound, the chloride ion is an excellent leaving group.

Computational studies can locate the transition state for the nucleophilic attack, which is the rate-determining step. libretexts.org The geometry of this transition state would show the incoming nucleophile approaching the carbonyl carbon, with the C=O bond beginning to lengthen and the oxygen atom acquiring a partial negative charge. The energy barrier associated with this transition state, known as the activation energy, can be calculated to predict the reaction rate. acs.org

Furthermore, theoretical models can investigate the potential for alternative or competing reaction pathways. For instance, under certain conditions, an SN2-type reaction at the carbon bearing the bromine atom could be considered, although this is generally less favorable for tertiary carbons. The presence of the bulky cyclopentyl ring and the electron-withdrawing carbonyl group would likely disfavor this pathway. Transition state theory provides the formal framework for understanding the rates of these elementary reactions. wikipedia.org

Table 2: Calculated Activation Energies for Nucleophilic Acyl Substitution Hypothetical data based on computational studies of similar reactions.

| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| This compound | H₂O | Acetonitrile | 15.2 |

| Cyclopentanecarbonyl chloride | H₂O | Acetonitrile | 16.5 |

| Acetyl Chloride | H₂O | Acetonitrile | 14.8 |

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions are primarily based on the electronic and steric properties of the molecule.

The high electrophilicity of the carbonyl carbon, as revealed by quantum chemical calculations, indicates a high reactivity towards nucleophiles. Various reactivity indices derived from DFT, such as the Fukui function or the local electrophilicity index, can be used to quantify this reactivity and predict the most likely site of nucleophilic attack. These calculations would confirm the carbonyl carbon as the most electrophilic center.

In reactions with chiral nucleophiles or in the presence of a chiral catalyst, the formation of diastereomeric products is possible. Computational modeling can be used to predict the stereoselectivity of such reactions by calculating the energies of the diastereomeric transition states. The transition state leading to the major product will have a lower activation energy. Steric hindrance from the cyclopentyl ring and the bromine atom will play a crucial role in determining the facial selectivity of the nucleophilic attack on the carbonyl group. The approach of the nucleophile will be favored from the less sterically hindered face.

Conformational Analysis of the Cyclopentane (B165970) Ring System

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to relieve torsional strain. ic.ac.uk The two most common conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). ic.ac.uk The energy barrier between these conformations is very low, leading to a phenomenon known as pseudorotation. nih.gov

The presence of bulky substituents, such as the bromine atom and the carbonyl chloride group on the same carbon atom (C1), will significantly influence the conformational preferences of the cyclopentane ring in this compound. These substituents will introduce steric strain and will likely favor conformations that minimize these unfavorable interactions.

In the envelope conformation, one carbon atom is out of the plane of the other four. If C1 is the out-of-plane atom, this might alleviate some steric strain between the substituents and the adjacent methylene (B1212753) groups. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. The relative energies of these conformations for this compound would need to be determined through detailed computational analysis. It is likely that the molecule will adopt a conformation that places the bulky bromo and carbonyl chloride groups in positions that minimize steric clash with the rest of the ring.

Table 3: Conformational Preferences of Substituted Cyclopentanes General trends based on computational and experimental data.

| Substituent at C1 | Preferred Conformation | Key Steric Interactions |

|---|---|---|

| -H, -H | Rapid Pseudorotation (Envelope/Twist) | Minimal |

| -CH₃, -H | Envelope or Twist with methyl group pseudo-equatorial | 1,2- and 1,3-diaxial-like interactions |

| -Br, -COCl | Likely a distorted Twist or Envelope to minimize substituent interactions | Significant gauche and 1,3-diaxial-like interactions involving Br and COCl |

Advanced Spectroscopic Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-Bromocyclopentane-1-carbonyl chloride.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). For this compound, the eight protons on the cyclopentane (B165970) ring are diastereotopic due to the chiral center at C1, leading to complex splitting patterns. The electron-withdrawing effects of both the bromine atom and the carbonyl chloride group cause the adjacent protons to be deshielded, shifting their signals downfield. Protons on carbons further from the substituents will appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂ (alpha to C1) | δ 2.5 - 2.8 | Multiplet |

| CH₂ (beta to C1) | δ 1.9 - 2.2 | Multiplet |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is highly deshielded and will appear significantly downfield. libretexts.org The quaternary carbon (C1), bonded to both a bromine and a carbonyl group, will also be deshielded, but to a lesser extent than the carbonyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | δ 170 - 175 |

| C1 (C-Br, C-COCl) | δ 70 - 80 |

| C2/C5 (alpha to C1) | δ 35 - 45 |

2D NMR Techniques

To unambiguously assign the complex ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, revealing the connectivity of the protons within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the quaternary carbon (C1) by observing correlations from the alpha-protons to C1 and the carbonyl carbon.

Infrared (IR) Spectroscopy for Carbonyl and C-Br Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most characteristic absorption is the intense stretching vibration of the carbonyl group (C=O) in the acyl chloride. Acyl chlorides typically exhibit a C=O stretch at a higher frequency (1770-1820 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. wikipedia.org

The carbon-bromine (C-Br) bond has a characteristic stretching vibration that appears in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The carbon-chlorine (C-Cl) single bond stretch is also found in this region, generally between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1780 - 1815 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| CH₂ | Bend | ~1450 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. The presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), gives this compound a distinctive isotopic pattern for its molecular ion peak. The molecular ion (M⁺) will appear as a cluster of peaks at m/z values corresponding to the different isotopic combinations (e.g., M, M+2, M+4).

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion (calculated exact mass: 209.94471 Da), which allows for the unambiguous determination of the molecular formula, C₆H₈BrClO. nih.gov

Electron ionization (EI) often leads to fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Lost Neutral Fragment | Description |

|---|---|---|

| [M-Cl]⁺ | •Cl | Loss of a chlorine radical |

| [M-Br]⁺ | •Br | Loss of a bromine radical |

| [M-COCl]⁺ | •COCl | Loss of the carbonyl chloride group to form the 1-bromocyclopentyl cation |

| [C₅H₈Br]⁺ | COCl | Formation of the 1-bromocyclopentyl cation |

X-ray Crystallography of Solid Derivatives for Absolute Structure Determination

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule. labotka.net It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This analysis provides precise information on bond lengths, bond angles, and the conformational geometry of the molecule in the solid state.

Since this compound is likely a liquid at room temperature, this technique would require either growing a crystal at low temperatures or preparing a suitable solid derivative. The data obtained would definitively confirm the connectivity of the atoms and reveal the specific conformation of the cyclopentane ring (e.g., envelope or twist conformation), providing an unambiguous structural proof. While no specific crystallographic data for this compound has been published, the methodology remains the gold standard for absolute structure determination. labotka.netnih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromocyclopentane-1-carboxylic acid |

| Bromocyclopentane (B41573) |

| Cyclopentanecarbonyl chloride |

Future Research Directions and Emerging Trends in 1 Bromocyclopentane 1 Carbonyl Chloride Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be hazardous and produce corrosive byproducts. fiveable.mewikipedia.orgchemguide.co.uk Future research is geared towards developing greener and more sustainable methods for the synthesis of 1-Bromocyclopentane-1-carbonyl chloride and related compounds.

Key areas of development include:

Alternative Chlorinating Agents: Exploring the use of solid-supported reagents or milder chlorinating agents that minimize waste and are easier to handle.

Catalytic Methods: The development of catalytic methods for the conversion of the corresponding carboxylic acid to the acyl chloride would be a significant advancement, reducing the need for stoichiometric, often hazardous, reagents.

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the synthesis. rsc.org

Continuous Flow Synthesis: As discussed further in section 7.3, flow chemistry offers a safer and more efficient way to handle hazardous reagents and intermediates, making it an ideal platform for developing sustainable synthetic routes. softecks.inrsc.orgrsc.org

| Synthesis Approach | Traditional Reagents | Potential Sustainable Alternatives | Benefits of Sustainable Approach |

| Chlorination | Thionyl chloride, Oxalyl chloride | Solid-supported chlorinating agents, Catalytic methods | Reduced hazardous waste, Increased safety, Higher atom economy |

| Solvent | Chlorinated solvents | Solvent-free conditions, Ionic liquids, Supercritical fluids | Minimized environmental impact, Easier product purification |

| Process | Batch synthesis | Continuous flow synthesis | Enhanced safety, Improved heat and mass transfer, Higher yields |

Exploration of Novel Catalytic Transformations

The dual reactivity of this compound makes it an excellent substrate for exploring novel catalytic transformations. The acyl chloride moiety can readily participate in a variety of coupling reactions, while the tertiary bromide offers a handle for further functionalization.

Future research in this area is likely to focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The acyl chloride group is an excellent electrophile for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings. tnstate.eduorganic-chemistry.orgnsf.govnih.gov These reactions would allow for the introduction of a wide range of substituents at the carbonyl carbon, leading to a diverse library of cyclopentane (B165970) derivatives.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful and sustainable alternative to palladium catalysis for many cross-coupling reactions, often with complementary reactivity. mdpi.com Exploring nickel-catalyzed transformations of this compound could provide access to novel chemical space.

C-H Activation: The cyclopentane ring itself can be a target for C-H activation/functionalization reactions. nih.govnih.govacs.org Directed C-H activation, potentially guided by a derivative of the carbonyl group, could enable the regioselective introduction of functional groups at other positions on the cyclopentane ring, leading to highly substituted and complex molecular architectures.

Dual Catalysis: Systems that can selectively activate and transform both the acyl chloride and the bromo-functional group in a controlled manner would be of significant interest. This could involve orthogonal catalytic cycles or sequential one-pot transformations.

| Catalytic Transformation | Potential Application to this compound | Expected Outcome |

| Suzuki-Miyaura Coupling | Reaction of the acyl chloride with boronic acids | Synthesis of aryl or vinyl ketones |

| Stille Coupling | Reaction of the acyl chloride with organostannanes | Formation of ketones with a variety of functional groups |

| C-H Activation | Functionalization of the cyclopentane backbone | Introduction of substituents at positions other than C1 |

| Nickel Catalysis | Cross-coupling reactions of the acyl chloride or bromide | Access to novel derivatives and potentially milder reaction conditions |

Integration into Automated Synthesis and Flow Chemistry Platforms

The inherent reactivity and potential hazards associated with acyl chlorides make their synthesis and subsequent reactions well-suited for automated and flow chemistry platforms. softecks.inrsc.orgrsc.orgresearchgate.net These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis.

Emerging trends in this area include:

On-Demand Synthesis: Flow reactors can be used for the on-demand generation of this compound from its carboxylic acid precursor, immediately followed by its use in a subsequent reaction. This avoids the need to isolate and store the reactive acyl chloride.

High-Throughput Screening: Automated synthesis platforms can be employed to rapidly generate a library of derivatives from this compound by reacting it with a diverse set of nucleophiles or coupling partners. This is particularly valuable in drug discovery and materials science.

Process Optimization: The precise control over stoichiometry, temperature, and reaction time in flow reactors allows for the rapid optimization of reaction conditions, leading to higher yields and purities.

Enhanced Safety: The small reaction volumes in microreactors significantly mitigate the risks associated with highly exothermic reactions or the handling of hazardous materials. vapourtec.com

Design of Bio-Relevant Analogues and Probes

The cyclopentane scaffold is a common motif in a wide range of biologically active molecules and natural products. nih.govresearchgate.netnih.gov The ability to functionalize this compound in multiple ways makes it an attractive starting point for the design of novel bioactive compounds and chemical probes.

Future research directions may involve:

Scaffold for Medicinal Chemistry: The cyclopentane ring can serve as a rigid scaffold to present various functional groups in a defined spatial orientation for interaction with biological targets. nih.gov The acyl chloride and bromide moieties provide convenient handles for introducing diversity.

Synthesis of Novel Heterocycles: The reactive nature of the acyl chloride allows for the construction of various heterocyclic systems through reactions with bifunctional nucleophiles.

Development of Covalent Probes: The electrophilic acyl chloride can be used to design covalent inhibitors or activity-based probes that form a stable bond with a target protein, enabling the study of protein function.

Incorporation into Peptidomimetics: The cyclopentane core can be used as a constrained amino acid surrogate in the design of peptidomimetics with improved metabolic stability and conformational rigidity.

Advanced Analytical Techniques for In-situ Reaction Monitoring

The high reactivity of this compound necessitates careful monitoring of its formation and subsequent reactions to ensure optimal outcomes. mt.com Process Analytical Technology (PAT) offers a suite of tools for real-time, in-situ analysis of chemical reactions. mt.comwikipedia.orgnih.gov

Key analytical techniques for future studies include:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates (including the acyl chloride), and products, allowing for precise determination of reaction kinetics and endpoints. mt.com

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy can be coupled with flow reactors to provide detailed structural information on the species present in the reaction mixture as the reaction progresses.

Mass Spectrometry: Online mass spectrometry can be used to monitor the formation of products and byproducts in real-time, providing valuable mechanistic insights.

Calorimetry: Reaction calorimetry can be used to monitor the heat flow of reactions involving this compound, providing crucial information for ensuring process safety, particularly during scale-up.

| Analytical Technique | Information Provided | Application in this compound Chemistry |

| In-situ FTIR/Raman | Real-time concentration of functional groups | Monitoring the formation of the acyl chloride and its subsequent conversion |

| Real-time NMR | Detailed structural information of species in solution | Mechanistic studies and identification of transient intermediates |

| Mass Spectrometry | Molecular weight of reaction components | Detection of products and byproducts, reaction pathway elucidation |

| Calorimetry | Heat flow of the reaction | Process safety assessment and optimization |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Bromocyclopentane-1-carbonyl chloride in laboratory settings?

- Answer : Due to its reactive acyl chloride and bromine substituents, stringent safety measures are essential.

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Ventilation : Ensure well-ventilated areas to prevent vapor accumulation, as halogenated carbonyl compounds can release toxic gases (e.g., HCl, HBr) upon decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers synthesize this compound from cyclopentanecarbonyl chloride?

- Answer : A plausible route involves bromination at the α-position using a halogenating agent (e.g., N-bromosuccinimide, NBS) under radical initiation.

- Procedure : Dissolve cyclopentanecarbonyl chloride in CCl₄, add NBS and a catalytic amount of AIBN. Reflux at 70–80°C for 6–12 hours. Monitor reaction progress via TLC or GC-MS .

- Purification : Isolate the product via fractional distillation (low-pressure conditions recommended due to thermal sensitivity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR :

- ¹H NMR : Look for cyclopentane ring protons (δ 1.5–2.5 ppm) and deshielding effects from the electron-withdrawing carbonyl group.

- ¹³C NMR : Carbonyl carbon appears at δ ~170–180 ppm; brominated carbon at δ ~40–50 ppm .

- IR : Strong C=O stretch at ~1800 cm⁻¹ and C-Br stretch at ~550–650 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Answer : The cyclopentane ring imposes steric constraints, slowing nucleophilic attack at the carbonyl carbon.

- Kinetic Studies : Compare reaction rates with linear analogs (e.g., 1-bromopentanoyl chloride) using amines or alcohols. Steric effects reduce reactivity by ~30–50% in cyclopentane derivatives .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can quantify steric bulk using metrics like Tolman’s cone angle .

Q. What strategies mitigate competing elimination pathways during coupling reactions involving this compound?

- Answer :

- Temperature Control : Maintain reactions below 0°C to suppress β-elimination (e.g., forming cyclopentene derivatives) .

- Base Selection : Use mild, non-nucleophilic bases (e.g., DIPEA) instead of strong bases like NaOH to avoid dehydrohalogenation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination .

Q. How can researchers resolve contradictory data on the thermal stability of this compound?

- Answer : Discrepancies in decomposition temperatures (reported 80–120°C) may arise from impurities or measurement methods.

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition peaks.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., cyclopentanecarboxylic acid) confirm hydrolytic instability .

Q. What role does this compound play in synthesizing strained macrocycles?

- Answer : Its rigid cyclopentane backbone and dual electrophilic sites (carbonyl and bromide) enable cyclization reactions.

- Case Study : React with diamine linkers (e.g., ethylenediamine) under high-dilution conditions to form 12-membered macrocycles. Yields improve with slow addition (syringe pump) and templating agents (e.g., Li⁺) .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

- Answer :

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to minimize hydrolysis. Pre-saturate columns with dry solvent to avoid moisture .

- GC-MS : Employ low-polarity capillary columns (e.g., DB-5) for analytical purity checks. Avoid aqueous mobile phases in HPLC due to compound reactivity .

Q. How can researchers quantify trace impurities (e.g., residual bromine) in this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.